1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine
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Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is characterized by the presence of a benzimidazole ring attached to a butan-1-amine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and the reaction is carried out under reflux conditions .
Industrial production methods for benzimidazole derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: The compound has been investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities.
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, they can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, benzimidazole derivatives can modulate the activity of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzo[d]imidazol-2-yl)ethanamine: This compound has a shorter alkyl chain compared to this compound, which may affect its biological activity and pharmacokinetic properties.
1-(1H-Benzo[d]imidazol-2-yl)propan-1-amine: Similar to the butan-1-amine derivative, this compound has a three-carbon alkyl chain, which may result in different chemical reactivity and biological effects.
1-(1H-Benzo[d]imidazol-2-yl)methanamine: This compound has a single carbon atom in the alkyl chain, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The length and branching of the alkyl chain can significantly impact the compound’s reactivity, solubility, and interaction with molecular targets.
Properties
CAS No. |
101594-06-3 |
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Molecular Formula |
C11H15N3 |
Molecular Weight |
189.262 |
IUPAC Name |
1-(1H-benzimidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-2-5-8(12)11-13-9-6-3-4-7-10(9)14-11/h3-4,6-8H,2,5,12H2,1H3,(H,13,14) |
InChI Key |
PDYPHDPLALMVJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C1=NC2=CC=CC=C2N1)N |
Synonyms |
1H-Benzimidazole-2-methanamine,alpha-propyl-(9CI) |
Origin of Product |
United States |
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